molecular formula C8H8Cl2S B7994697 3,5-Dichlorophenyl ethyl sulfide

3,5-Dichlorophenyl ethyl sulfide

Cat. No.: B7994697
M. Wt: 207.12 g/mol
InChI Key: BKIFTVBHSIDEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorophenyl ethyl sulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl ethyl sulfide typically involves the reaction of 3,5-dichlorophenyl thiol with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl ethyl sulfides.

Scientific Research Applications

3,5-Dichlorophenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl ethyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl ethyl sulfide
  • 2,5-Dichlorophenyl ethyl sulfide
  • 3,5-Dichlorophenyl methyl sulfide

Uniqueness

3,5-Dichlorophenyl ethyl sulfide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The ethyl sulfide group also contributes to its distinct properties compared to similar compounds with different substituents.

Biological Activity

3,5-Dichlorophenyl ethyl sulfide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two chlorine atoms and an ethyl sulfide group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate several biochemical pathways and cellular processes, potentially impacting cellular health and disease states.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In particular:

  • Gram-Positive Bacteria : The compound has shown structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Its effectiveness appears to be influenced by the presence of specific substituents on the phenyl ring .
  • Fungal Pathogens : The compound also exhibits activity against drug-resistant fungal strains, indicating its potential as a novel antifungal agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell growth, particularly in human lung cancer cell lines (A549). The presence of the 3,5-dichlorophenyl group enhances the anticancer activity of certain derivatives, making them promising candidates for further development .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The study emphasized the need for further exploration of its mechanism of action to fully understand its antimicrobial properties .

Study 2: Anticancer Properties

Another research project focused on the anticancer effects of derivatives containing the 3,5-dichlorophenyl moiety. These compounds were tested in vitro against A549 cells, revealing that certain derivatives significantly inhibited cell proliferation. The study suggested that modifications to the structure could enhance efficacy and reduce toxicity, paving the way for potential therapeutic applications .

Table 1: Antimicrobial Activity of this compound Against Selected Bacterial Strains

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus8Effective against resistant strains
Klebsiella pneumoniae16Moderate activity
Acinetobacter baumannii32Limited effectiveness

Table 2: Anticancer Activity in A549 Cell Line

CompoundIC50 (µM)Notes
This compound15Significant inhibition
Derivative A10Higher potency
Derivative B20Moderate potency

Properties

IUPAC Name

1,3-dichloro-5-ethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIFTVBHSIDEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-dichlorobenzenethiol (1.50 g, 8.4 mmol), iodoethane (1.34 mL, 16.8 mmol), potassium carbonate (1.74 g, 12.6 mmol) and methylene chloride (10 mL) was stirred at 25° C. for 30 minutes. The reaction was diluted with water and extracted with ethyl acetate three times, dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography on silica gel to give the desired product (1.69 g, 97%). LC/MS: 207 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.